molecular formula C9H12ClF2N B13475559 [(2,6-Difluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

[(2,6-Difluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13475559
M. Wt: 207.65 g/mol
InChI Key: NIKZUJJDEKCEAW-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl backbone substituted with two fluorine atoms at the 2- and 6-positions, a methyl group at the 3-position, and a methylamine group.

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-6-3-4-8(10)7(5-12-2)9(6)11;/h3-4,12H,5H2,1-2H3;1H

InChI Key

NIKZUJJDEKCEAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CNC)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride typically involves multiple steps, starting with the preparation of the 2,6-difluoro-3-methylbenzyl chloride. This intermediate is then reacted with methylamine under controlled conditions to form the desired amine compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Amine-Facilitated Radical Reactions

The tertiary amine group participates in nitrogen-centered radical (NCR) chemistry. Under oxidative or photolytic conditions, the compound can generate aminium radical intermediates, enabling unique reactivity:

Key pathways :

  • Hofmann–Löffler–Freytag (HLF) cyclization :
    Reaction with N-haloimides (e.g., N-bromophthalimide) under UV light induces homolytic cleavage, forming an electrophilic aminium radical. This radical undergoes intramolecular 1,5-hydrogen atom transfer (HAT), yielding δ-halogenated intermediates. Subsequent halogen displacement produces cyclic amines (e.g., pyrrolidines) .

    Reaction ConditionsProductsYield Range
    N-bromoimide, CHD, UV light5-membered cyclic amines13–78%
    FeSO₄, K₂S₂O₈, thermal6-membered cyclic amines42–79%
  • Alkene functionalization :
    Electrophilic aminium radicals react with electron-rich alkenes (e.g., styrenes) via radical addition, forming alkylated products. For example, coupling with N-allyl-N-chlorotosylamides generates functionalized pyrrolidines .

Fluorinated Aromatic System Reactivity

The 2,6-difluoro-3-methylphenyl group exhibits distinct electronic effects due to fluorine’s strong electron-withdrawing nature:

Reactivity modes :

  • Nucleophilic aromatic substitution (SNAr) :
    The para-fluorine atoms activate the aromatic ring for substitution with nucleophiles (e.g., thiols, amines) under basic conditions. For example, reaction with sodium methoxide replaces fluorine with methoxy groups.

  • Transition-metal-catalyzed coupling :
    Copper-mediated difluoromethylation reactions (e.g., using TMSCF₂H) enable C–CF₂H bond formation at the aromatic ring. This method is effective for late-stage functionalization .

Salt-Stabilized Reactions

The hydrochloride salt enhances stability and solubility in polar solvents, enabling:

  • Acid-catalyzed alkylation :
    Protonation of the amine facilitates nucleophilic attack on electrophiles (e.g., alkyl halides), producing quaternary ammonium salts.

  • Deprotonation for base-mediated reactions :
    Treatment with strong bases (e.g., LDA) generates free amine species for condensations with carbonyl compounds.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReactivity Difference vs. Target Compound
2-Fluoro-3-methylphenylmethanamineMonofluoro substitutionReduced electrophilicity in SNAr
4-Fluoro-N,N-dimethylbenzeneethanamineDimethylamine groupEnhanced lipophilicity slows radical HAT
2,4-DifluorobenzylamineSimplified fluorination patternFaster cyclization kinetics

Scientific Research Applications

(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride is a substituted amine with a difluoromethyl and methyl group on a phenyl ring, possessing a molecular weight of approximately 203.64 g/mol. It is used across various fields, making it valuable for ongoing research and development.

Applications

  • Pharmaceutical Research Compounds similar to (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride have potential biological activities, making it a candidate for pharmacological studies.
  • Material Science The chemical reactivity allows modification for specific applications.

Chemical Reactions

The chemical reactivity of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride can be achieved through several types of reactions:

  • Acting as a nucleophile in alkylation and acylation reactions
  • Participating in condensation reactions to form Schiff bases or amides
  • Undergoing halogenation or nitration on the phenyl ring

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

Interaction Studies

Interaction studies involving (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride focus on:

  • How it binds to target proteins
  • Its effects on cellular pathways
  • Its toxicity profiles in vitro and in vivo

These studies are crucial for determining the safety and efficacy of the compound in therapeutic applications.

Similar Compounds

Several compounds share structural similarities with (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride:

Compound NameStructureNotable Features
2-Fluoro-3-methylphenylmethanamineC8H10FLacks one fluorine atom; potential for different biological activity.
4-Fluoro-N,N-dimethylbenzeneethanamineC10H12FContains a dimethyl substitution; may enhance lipophilicity.
2,4-DifluorobenzylamineC7H7F2NSimpler structure; useful for comparative studies on fluorinated compounds.

Mechanism of Action

The mechanism by which (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Methyl Diethanol Amine (MDEA)

MDEA, a tertiary amine, is widely used in CO₂ capture due to its high adsorption capacity when impregnated into mesoporous carbon (Table 1). Key differences include:

  • Amine Type : MDEA is a tertiary amine with hydroxyl groups, while the target compound is a secondary amine with fluorine substituents.
  • Applications : MDEA’s CO₂ adsorption capacity reaches 2.63 mmol/g under optimized conditions, whereas the target compound’s application remains speculative but may align with pharmaceutical uses due to its fluorinated aromatic system .

Table 1. Structural and Functional Comparison

Property (2,6-Difluoro-3-methylphenyl)methylamine HCl MDEA (Methyl Diethanol Amine)
Amine Type Secondary Tertiary
Key Substituents 2,6-Difluoro, 3-methylphenyl Hydroxyl groups
Solubility High (HCl salt) High (polar solvent)
Adsorption Capacity N/A 2.63 mmol CO₂/g
Potential Application Pharmaceuticals/Agrochemicals CO₂ Capture
Comparison with Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride

This compound () shares the hydrochloride salt and methylamine group but features an oxadiazole ring instead of a fluorinated phenyl group. Key distinctions:

  • Aromatic System : The oxadiazole ring may confer rigidity and electronic effects useful in drug design, while fluorine in the target compound enhances metabolic stability and membrane permeability.
  • Synthesis Complexity : Oxadiazole synthesis often requires cyclization steps, whereas the target compound’s synthesis likely involves Friedel-Crafts or nucleophilic substitution .
Comparison with Sulfonylurea Herbicides ()

While structurally distinct, sulfonylurea herbicides (e.g., metsulfuron-methyl) share methyl ester and aromatic substituents. Contrasts include:

  • Core Structure : Sulfonylureas feature triazine or pyrimidine rings, unlike the target’s benzylamine system.
  • Bioactivity : Sulfonylureas inhibit plant acetolactate synthase, whereas the target compound’s fluorine and amine groups may target enzymes in pathogens or humans .

Key Research Findings and Implications

Fluorine Effects: Fluorine substituents in the target compound likely improve metabolic stability and binding affinity compared to non-fluorinated amines, as seen in pharmaceuticals like fluoxetine .

Hydrochloride Salts : Salt formation enhances solubility and shelf-life, critical for both industrial (MDEA) and pharmaceutical applications .

Biological Activity

(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a phenyl ring, with the molecular formula C9H10F2NHClC_9H_{10}F_2N\cdot HCl and a molecular weight of approximately 203.64 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological research.

The biological activity of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator depending on the target, leading to conformational changes that modulate enzyme or receptor activity. This mechanism is crucial for its potential use in therapeutic applications .

Biological Activities

Research indicates that compounds similar to (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride exhibit several biological activities:

  • Antimicrobial Properties : Certain related compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition assays, where it interacts with various enzymes, potentially modulating their activity .
  • Receptor Binding : It has been investigated for its binding affinity to different receptors, particularly G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds, showing significant inhibition against various bacterial strains. These findings suggest that (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride may also possess similar properties that warrant further investigation.
  • Enzyme Interaction Profiles : Profiling studies have shown that this compound interacts with multiple enzymatic pathways. For instance, it was found to affect the activity of cholinesterases and cytochrome P450 enzymes, indicating its potential role in pharmacokinetics and drug metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
2-Fluoro-3-methylphenylmethanamineC8H10FLacks one fluorine atom; potential for different biological activity.
4-Fluoro-N,N-dimethylbenzeneethanamineC10H12FContains a dimethyl substitution; may enhance lipophilicity.
2,4-DifluorobenzylamineC7H7F2NSimpler structure; useful for comparative studies on fluorinated compounds.

The uniqueness of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride lies in its specific combination of fluorinated aromatic rings and amine functionalities. This structural arrangement may confer distinct pharmacokinetic properties compared to similar compounds .

Q & A

Q. What are the established synthetic routes for (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 2,6-difluoro-3-methylbenzaldehyde with methylamine, followed by hydrochloride salt formation using gaseous HCl . Alternative routes may employ the Hofmann rearrangement of acetamide derivatives, as described for structurally similar compounds, requiring bromine gas and sodium hydroxide for amine liberation . Reaction optimization should focus on solvent choice (e.g., THF or methanol), temperature control (0–25°C for imine intermediates), and stoichiometric ratios of reducing agents (e.g., NaBH4_4 vs. NaBH3_3CN). Yields typically range from 60–85%, with purity dependent on recrystallization solvents (e.g., ethanol/ether mixtures).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1^1H/19^{19}F NMR : Confirm fluorinated aromatic protons (δ 6.8–7.2 ppm, splitting patterns) and methylamine protons (δ 2.3–2.8 ppm) .
  • IR Spectroscopy : Detect N–H stretches (3300–3500 cm1^{-1}) and C–F vibrations (1100–1250 cm1^{-1}).
  • HPLC-MS : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients for purity assessment (retention time ~8–10 min) .
  • X-ray Crystallography : Resolve crystal packing interactions (e.g., C–H···F/O hydrogen bonds) for structural confirmation .

Q. How does the hydrochloride salt form enhance stability compared to the free base?

  • Methodological Answer : The hydrochloride salt improves hygroscopicity and shelf-life by stabilizing the amine against oxidation. Storage at –20°C in desiccated environments prevents decomposition. Free bases are prone to dimerization under ambient conditions, as observed in analogous amines .
PropertyFree BaseHydrochloride Salt
Stability (25°C)<1 month>12 months
Melting PointNot determined158–160°C
Solubility (H2_2O)LowHigh (>50 mg/mL)

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, lab coats, and N95 masks to avoid inhalation/contact .
  • Conduct reactions in fume hoods with scrubbers for HCl gas neutralization.
  • Waste disposal: Segregate halogenated organic waste for incineration .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during synthesis, and how can they be mitigated?

  • Methodological Answer : Side products (e.g., N-methyl over-alkylation) arise from excess methylating agents or prolonged reaction times. Kinetic studies using LC-MS can identify intermediates. Mitigation strategies:
  • Use controlled stoichiometry (1:1.05 amine:aldehyde).
  • Introduce scavengers (e.g., molecular sieves) to trap unreacted aldehydes.
  • Monitor pH during salt formation to avoid free base degradation .

Q. How can advanced analytical methods resolve contradictions in reported physicochemical data?

  • Methodological Answer : Discrepancies in melting points or solubility often stem from polymorphic forms or residual solvents. Techniques:
  • DSC/TGA : Differentiate hydrate vs. anhydrous forms.
  • Powder XRD : Compare crystallinity against reference standards.
  • Karl Fischer Titration : Quantify water content (<0.5% w/w recommended) .

Q. What coordination chemistry properties does this compound exhibit with transition metals?

  • Methodological Answer : The amine and fluorine substituents enable coordination with metals (e.g., CoII^{II}, CuII^{II}) for catalytic or bioinorganic studies. Example:
  • Synthesize Co complexes in ethanol/water mixtures at 60°C.
  • Characterize via UV-Vis (d-d transitions at 500–600 nm) and EPR spectroscopy .

Q. How can computational modeling predict its reactivity in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess nucleophilicity (amine lone pair energy: ~–5.8 eV) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.

Q. What strategies optimize its use as a building block in multi-step syntheses?

  • Methodological Answer :
  • Protection/Deprotection : Use Boc anhydride to protect the amine during cross-coupling reactions.
  • Functionalization : Introduce substituents via Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura with aryl boronic acids) .

Data Contradiction Analysis

  • Example : Conflicting reports on solubility in dichloromethane (10–30 mg/mL) may arise from residual HCl. Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH 95:5) ensures consistent results .

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